molecular formula C17H27BO2 B13519550 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13519550
M. Wt: 274.2 g/mol
InChI Key: FBBGZWGYAOORLR-UHFFFAOYSA-N
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Description

2-(2-Adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a boron-containing dioxaborolane ring, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantylidene precursors with boronic acid derivatives. One common method includes the use of 2-(bromomethylene)adamantane as a starting material, which is reacted with potassium tert-butoxide in the presence of a boronic acid derivative to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include adamantylidene oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets through its boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s rigid adamantane framework also contributes to its stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

  • 2-(2-Butene)-adamantane
  • 3-(2-Butene)-adamantane
  • 1,4-Di-(adamantyl)-butene-2

Comparison: Compared to these similar compounds, 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron-containing dioxaborolane ring. This feature imparts distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and a candidate for various scientific research applications .

Properties

Molecular Formula

C17H27BO2

Molecular Weight

274.2 g/mol

IUPAC Name

2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO2/c1-16(2)17(3,4)20-18(19-16)10-15-13-6-11-5-12(8-13)9-14(15)7-11/h10-14H,5-9H2,1-4H3

InChI Key

FBBGZWGYAOORLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2C3CC4CC(C3)CC2C4

Origin of Product

United States

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